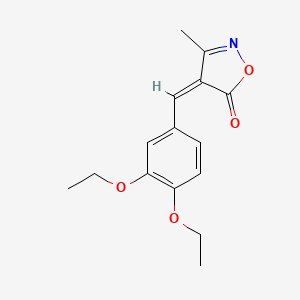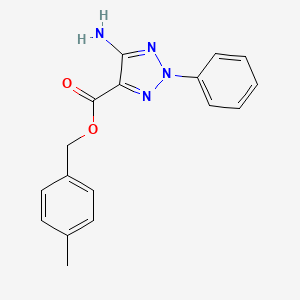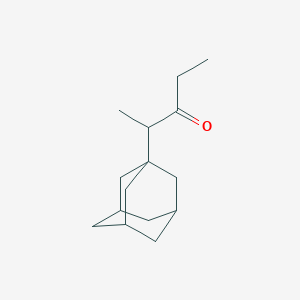
4H-Isoxazol-5-one, 4-(3,4-diethoxybenzylidene)-3-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(Z)-1-(3,4-DIETHOXYPHENYL)METHYLIDENE]-3-METHYL-5-ISOXAZOLONE is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features an isoxazolone ring substituted with a 3,4-diethoxyphenyl group and a methylidene group, making it an interesting subject for research in organic chemistry and related disciplines.
準備方法
The synthesis of 4-[(Z)-1-(3,4-DIETHOXYPHENYL)METHYLIDENE]-3-METHYL-5-ISOXAZOLONE typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,4-diethoxybenzaldehyde and 3-methyl-5-isoxazolone.
Condensation Reaction: The key step involves a condensation reaction between 3,4-diethoxybenzaldehyde and 3-methyl-5-isoxazolone under specific conditions to form the desired product. This reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial production methods for this compound may involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product.
化学反応の分析
4-[(Z)-1-(3,4-DIETHOXYPHENYL)METHYLIDENE]-3-METHYL-5-ISOXAZOLONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the phenyl ring or the isoxazolone ring are replaced with other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
4-[(Z)-1-(3,4-DIETHOXYPHENYL)METHYLIDENE]-3-METHYL-5-ISOXAZOLONE has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-[(Z)-1-(3,4-DIETHOXYPHENYL)METHYLIDENE]-3-METHYL-5-ISOXAZOLONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
4-[(Z)-1-(3,4-DIETHOXYPHENYL)METHYLIDENE]-3-METHYL-5-ISOXAZOLONE can be compared with similar compounds such as:
3,4-Dimethoxyphenethylamine: This compound shares structural similarities but differs in its functional groups and biological activities.
(3,4-Diethoxyphenyl)(Phenyl)Methanone: Another related compound with distinct properties and applications.
The uniqueness of 4-[(Z)-1-(3,4-DIETHOXYPHENYL)METHYLIDENE]-3-METHYL-5-ISOXAZOLONE lies in its specific substitution pattern and the resulting chemical and biological properties.
特性
分子式 |
C15H17NO4 |
|---|---|
分子量 |
275.30 g/mol |
IUPAC名 |
(4Z)-4-[(3,4-diethoxyphenyl)methylidene]-3-methyl-1,2-oxazol-5-one |
InChI |
InChI=1S/C15H17NO4/c1-4-18-13-7-6-11(9-14(13)19-5-2)8-12-10(3)16-20-15(12)17/h6-9H,4-5H2,1-3H3/b12-8- |
InChIキー |
BOMMUCDEGHPPOO-WQLSENKSSA-N |
異性体SMILES |
CCOC1=C(C=C(C=C1)/C=C\2/C(=NOC2=O)C)OCC |
正規SMILES |
CCOC1=C(C=C(C=C1)C=C2C(=NOC2=O)C)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylfuran-3-yl]carbonyl}valine](/img/structure/B14945433.png)

![7,7-dimethyl-4-[4-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydro-2H-chromene-2,5(3H)-dione](/img/structure/B14945457.png)

![methyl (2Z)-3-[2-(3,4-diethoxyphenyl)ethyl]-2-{[4-(ethoxycarbonyl)phenyl]imino}-4-oxo-3,4-dihydro-2H-1,3-thiazine-6-carboxylate](/img/structure/B14945471.png)
![3-(2,4-Dichlorophenyl)-3-[(3-nitrobenzoyl)amino]propanoic acid](/img/structure/B14945474.png)
![4-(1,3-benzodioxol-5-yl)-N,2-dimethyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B14945479.png)
![[5-(5-Bromothiophen-2-ylmethylene)-2,4-dioxothiazolidin-3-yl]acetic acid](/img/structure/B14945489.png)
![Urea, 1-[4-(chlorodifluoromethoxy)phenyl]-3-(3-methylbenzoyl)-](/img/structure/B14945497.png)
![[2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropyl]{4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]piperazin-1-yl}methanone](/img/structure/B14945503.png)
![cyclopropyl{1-[2-(4-fluorophenoxy)ethyl]-1H-indol-3-yl}methanone](/img/structure/B14945507.png)
![Benzyl N-(2-{4-[(1-adamantylamino)carbonyl]anilino}-1-benzyl-2-oxoethyl)carbamate](/img/structure/B14945524.png)
![N-[(2E)-1-(4-bromobenzyl)pyridin-2(1H)-ylidene]-1-(4-bromophenyl)methanamine](/img/structure/B14945537.png)

